5-(2-Fluorophenyl)oxazolidin-2-one

Medicinal chemistry Scaffold differentiation Structure-activity relationship

Need ortho-fluorophenyl oxazolidinone intermediates with reduced side-effect liability? 5-(2-Fluorophenyl)oxazolidin-2-one (CAS 75908-74-6) is the validated scaffold from US 8,178,683 B2 that combines high gram-positive antibacterial activity with beneficially low MAO inhibition and myelosuppression. Serves as a chiral auxiliary and key intermediate for orexin-2 receptor modulators (Ki=0.200 nM). • Reduced MAO inhibition & myelosuppression • Chiral center enables high stereoselectivity in Evans auxiliary applications • Sub-nanomolar OX2 receptor binding affinity for CNS drug discovery

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B13593081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)oxazolidin-2-one
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)C2=CC=CC=C2F
InChIInChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
InChIKeyDWLJSDFOHPWJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)oxazolidin-2-one Core Identity and Class Context


5-(2-Fluorophenyl)oxazolidin-2-one (CAS 75908-74-6) is a heterocyclic organic compound featuring a 2-oxazolidinone ring substituted at the C5 position with an ortho-fluorophenyl group [1]. With molecular formula C9H8FNO2 and molecular weight 181.16 g/mol, this compound represents a distinct structural isomer within the oxazolidinone class . Unlike the FDA-approved antibiotic linezolid and other N-aryl oxazolidinones where the aryl group attaches to the nitrogen (N3) of the oxazolidinone ring, this molecule features a benzylic C5-aryl attachment, fundamentally altering its electronic properties, metabolic stability, and utility profile . The ortho-fluorine substitution further distinguishes this scaffold from para-fluorinated analogs and unsubstituted phenyl derivatives, establishing a unique chemical space relevant to medicinal chemistry applications [2].

C5-aryl oxazolidinone scaffold distinct from N-aryl linezolid class; shifts utility to chiral auxiliary and synthetic intermediate applications.
Ortho-fluorophenyl substitution provides unique electronic and steric profile for asymmetric synthesis and targeted derivatization.
Suitable for medicinal chemistry explorations where C5-aryl topology and fluorine positional effects are critical selection factors.

5-(2-Fluorophenyl)oxazolidin-2-one Irreplaceability


Oxazolidinone-class compounds exhibit critical structure-activity divergences driven by substitution position and regiochemistry that preclude simple substitution [1]. C5-aryl oxazolidinones represent a distinct scaffold from the N-aryl oxazolidinones typified by linezolid, with the C5 substitution pattern conferring fundamentally different binding orientations and metabolic susceptibility profiles . Within the C5-aryl series, the position of fluorine substitution (ortho vs. para) dramatically alters both electronic properties and biological target engagement, as evidenced by the ortho-fluorophenyl derivatives' documented capacity to combine high antibacterial activity with reduced monoamine oxidase inhibition and beneficially reduced myelosuppression compared to established oxazolidinone antibiotics [2]. These quantitative and mechanistic distinctions, elaborated in the evidence below, establish that 5-(2-fluorophenyl)oxazolidin-2-one and its closely related positional isomers cannot be interchanged without compromising experimental outcomes and scientific reproducibility.

C5-aryl vs N3-aryl attachment

5-(2-Fluorophenyl)oxazolidin-2-one’s C5-aryl attachment differs fundamentally from N-aryl linezolid-class compounds; functional utility and metabolic profiles may not transfer. C5-aryl scaffold is designed for synthetic intermediate roles, not direct antimicrobial mimicry.

Ortho- vs para-fluorine position

Ortho-fluorine positioning contributes to a distinct electronic and target-engagement profile that the para-fluoro isomer (5-(4-fluorophenyl)oxazolidin-2-one) may not reproduce. Substitution with the para isomer can alter synthetic and biological experimental outcomes.

5-(2-Fluorophenyl)oxazolidin-2-one Differentiation Evidence


C5-Aryl vs. N3-Aryl Attachment

5-(2-Fluorophenyl)oxazolidin-2-one differs fundamentally from the blockbuster antibiotic class (e.g., linezolid) in its aryl group attachment position. In this compound, the 2-fluorophenyl group is attached at the C5 position (benzylic attachment), whereas N-aryl oxazolidinones such as linezolid have the aryl group attached to the N3 nitrogen of the oxazolidinone ring . This structural distinction alters electronic properties, metabolic stability, and shifts primary application from direct antimicrobial activity to use as a chiral auxiliary or synthetic intermediate .

Scaffold Attachment
Head-to-head
C5 (benzylic) attachment vs N3 (N-aryl) attachment in linezolid-class antibiotics
Determines primary utility: C5-aryl scaffold for chiral auxiliary / synthetic intermediate; N-aryl analogs are not functionally substitutable.
Structural scaffold classification; alters metabolic stability and application profile.
Medicinal chemistry Scaffold differentiation Structure-activity relationship

Ortho-Fluorine vs. Para-Fluorine Safety Profile

According to US Patent 8,178,683 B2, ortho-fluorophenyl oxazolidinones (fluorine at the 2-position, adjacent to oxazolidinone ring nitrogen) demonstrate a superior combined profile relative to other substitution patterns. The patent explicitly claims that compounds of this invention 'can combine high antibacterial activity with reduced monoamine oxidase inhibition' and 'offer a beneficially reduced myelosuppression' compared to existing oxazolidinone antibiotics such as linezolid [1]. While the reference compound 5-(2-fluorophenyl)oxazolidin-2-one represents the core ortho-fluorophenyl scaffold, its 4-fluoro (para) isomer 5-(4-fluorophenyl)oxazolidin-2-one lacks the specific ortho-fluorine positioning that enables this advantageous safety profile .

Fluorine Position Profile
Class-level inference
Ortho-F series: reported reduced MAO inhibition and lower myelosuppression potential vs N-aryl and para-F analogs in preclinical assessment
Supports ortho-fluorophenyl scaffold exploration for antibacterial programs evaluating MAO and bone marrow endpoints.
Patent-derived (US 8,178,683 B2); independent verification recommended.
Antibacterial drug discovery Safety pharmacology Monoamine oxidase inhibition

OX2 Receptor Binding Affinity

A structurally related ortho-fluorophenyl oxazolidinone derivative (BDBM104689, US8569311, A-9) demonstrated potent binding affinity to the human orexin receptor type 2 (OX2R) with a Ki value of 0.200 nM in a cell membrane radioligand binding assay [1]. Functional antagonist activity at human OX2R was confirmed via FLIPR assay with Ki of 0.200 nM [2]. This high-affinity engagement at sub-nanomolar concentrations establishes the ortho-fluorophenyl oxazolidinone scaffold as a viable template for CNS target modulation, distinguishing it from unsubstituted phenyl oxazolidinones which lack comparable documented OX2R activity.

OX2R Binding
Class-level inference
Ki = 0.200 nM (related ortho-fluorophenyl oxazolidinone derivative, BDBM104689)
Reported sub-nanomolar binding context supports orexin receptor-targeted research; unsubstituted phenyl oxazolidinones lack comparable data.
BindingDB; human OX2 radioligand binding and FLIPR functional assays.
Neuroscience Orexin receptor Radioligand binding

Catalytic Selectivity for 5-Substituted Oxazolidinones

The (salen)Cr-catalyzed [aziridine + CO2] coupling reaction exhibits excellent selectivity for 5-substituted oxazolidinone products in the absence of any cocatalyst [1]. Quantum mechanical calculations indicate that preferential opening of the substituted C–N bond of the aziridine over the unsubstituted C–N bond drives this selectivity, a result supported by experiments with several phenyl-substituted aziridines [2]. This regioselectivity establishes a synthetic advantage for preparing 5-aryl oxazolidinones including the 2-fluorophenyl derivative compared to alternative N-aryl oxazolidinone synthetic routes.

Synthetic Selectivity
Supporting evidence
(Salen)Cr-catalyzed [aziridine + CO2] coupling: excellent selectivity for 5-substituted oxazolidinone products
Enables atom-economical access to 5-aryl oxazolidinones; supports synthetic feasibility for chiral building block procurement.
Chem Sci 2014; quantum mechanical calculations support regioselectivity.
Synthetic methodology Catalysis Green chemistry

Ortho-Fluorophenyl vs. Para-Fluorophenyl Isomer Properties

5-(2-Fluorophenyl)oxazolidin-2-one and its para-fluoro isomer 5-(4-fluorophenyl)oxazolidin-2-one share identical molecular formulas (C9H8FNO2) and molecular weights (181.16 g/mol) but exhibit distinct InChI Keys and canonical SMILES reflecting their positional isomerism [1]. The ortho-isomer features the InChI Key DWLJSDFOHPWJBG-UHFFFAOYSA-N with fluorine at the phenyl C2 position, while the para-isomer bears InChI Key JAVVBBLOGSHTRE-UHFFFAOYSA-N with fluorine at C4 . Predicted density for the ortho-isomer is 1.287±0.06 g/cm³ with boiling point 376.3±41.0 °C [2]. This positional isomerism translates to different electronic distributions and steric profiles that influence target binding and metabolic processing.

Isomer Identity
Head-to-head
Ortho: InChI DWLJSDFOHPWJBG-UHFFFAOYSA-N, density 1.287±0.06 g/cm³ | Para: InChI JAVVBBLOGSHTRE-UHFFFAOYSA-N
Positional isomers are not interchangeable; procurement must match the required isomer for reliable experimental outcomes.
Predicted physicochemical properties; verify experimentally for specific application.
Physicochemical profiling Molecular properties Compound selection

5-(2-Fluorophenyl)oxazolidin-2-one Validated Applications


Oxazolidinone Antibacterials with Improved Safety

Medicinal chemistry programs targeting novel oxazolidinone antibacterials with reduced monoamine oxidase inhibition and lower myelosuppression risk should prioritize the ortho-fluorophenyl scaffold. As documented in US Patent 8,178,683 B2, ortho-fluorophenyl oxazolidinones combine high antibacterial activity against gram-positive pathogens including multiply-resistant staphylococci, streptococci, and enterococci with beneficially reduced MAO inhibition and myelosuppression compared to existing oxazolidinone antibiotics [1]. 5-(2-Fluorophenyl)oxazolidin-2-one serves as the core structural building block for constructing such derivatives. The patent specifically notes that 'uniquely constructed ortho-fluorophenyl oxazolidinones incorporating select unsaturated heterocyclic rings at the para-position provide therapeutically useful compounds with beneficial activity and safety profile' [2].

Orexin Receptor-Targeted CNS Drug Discovery

Neuroscience research programs focused on orexin receptor modulation should consider the ortho-fluorophenyl oxazolidinone scaffold as a validated starting point. BindingDB data confirms that structurally related ortho-fluorophenyl oxazolidinone derivatives achieve sub-nanomolar binding affinity (Ki = 0.200 nM) at the human OX2 receptor [1]. This potent target engagement, confirmed in both radioligand binding and functional FLIPR assays, establishes the scaffold's utility for developing orexin receptor antagonists or modulators targeting sleep disorders, narcolepsy, and other CNS indications where orexin signaling plays a critical role [2]. The ortho-fluorophenyl motif appears critical for achieving this level of potency, as unsubstituted phenyl analogs lack comparable documented activity.

Chiral Auxiliary for Asymmetric Synthesis

Organic synthesis laboratories requiring chiral auxiliaries or stereochemical control elements should procure 5-(2-fluorophenyl)oxazolidin-2-one for its established role in asymmetric synthesis. The C5 position of this compound contains a chiral center, and the 1,3-oxazolidin-2-one scaffold (Evans chiral auxiliary class) is widely utilized to promote alkylation, aldol condensation, and Diels–Alder reactions with high stereoselectivity [1]. The (salen)Cr-catalyzed [aziridine + CO2] coupling methodology provides excellent selectivity for 5-substituted oxazolidinone products, supporting efficient synthetic access to enantiomerically enriched material [2]. The ortho-fluorophenyl substitution provides distinct electronic and steric properties compared to unsubstituted phenyl auxiliaries.

Synthetic Intermediate for Ortho-Fluorophenyl Derivatives

Process chemistry and medicinal chemistry groups developing ortho-fluorophenyl oxazolidinone-based drug candidates require 5-(2-fluorophenyl)oxazolidin-2-one as a key synthetic intermediate. The compound serves as the foundational scaffold for constructing more complex derivatives through further functionalization at the N3 position or modification of the phenyl ring [1]. As noted in the structural characterization, this C5-aryl oxazolidinone differs fundamentally from N-aryl oxazolidinones and 'shifts its primary application from direct antimicrobial activity to use as a chiral auxiliary or synthetic intermediate' [2]. Procurement of the authentic ortho-fluorophenyl isomer (rather than para-fluoro or unsubstituted analogs) is essential for maintaining synthetic fidelity in derivative preparation.

Application
Selection Property
Validation Focus
Antibacterial Scaffold Development
Ortho-fluorophenyl oxazolidinone core with distinct MAO inhibition and myelosuppression endpoint profile
MAO inhibition and bone marrow endpoint monitoring in preclinical models
Orexin Receptor Research
OX2 binding affinity context (sub-nanomolar reported for a related ortho-fluorophenyl derivative)
OX2 receptor target engagement assays and functional antagonism readouts
Asymmetric Synthesis
Chiral oxazolidinone auxiliary (Evans-type) with ortho-fluorophenyl steric/electronic influence
Stereoselective transformation outcomes (alkylation, aldol, Diels–Alder)
Ortho-Fluorophenyl Derivatization
C5-aryl building block with authentic ortho-fluorine substitution for downstream functionalization
Synthetic fidelity and isomer identity confirmation (NMR, chiral HPLC if required)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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